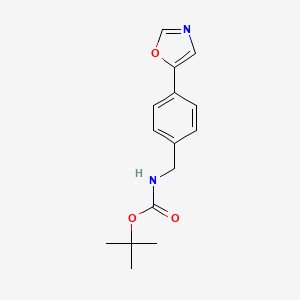

tert-Butyl (4-(oxazol-5-yl)benzyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-15(2,3)20-14(18)17-8-11-4-6-12(7-5-11)13-9-16-10-19-13/h4-7,9-10H,8H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQHDTLQLUCSCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(oxazol-5-yl)benzylcarbamate typically involves the reaction of 4-(oxazol-5-yl)benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

4-(oxazol-5-yl)benzylamine+tert-butyl chloroformate→tert-butyl 4-(oxazol-5-yl)benzylcarbamate

Industrial Production Methods

While specific industrial production methods for tert-butyl 4-(oxazol-5-yl)benzylcarbamate are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate functional group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine and carbon dioxide. This reaction is critical for deprotection in synthetic chemistry.

| Conditions | Reagents | Products |

|---|---|---|

| Acidic (HCl, H₂SO₄) | Aqueous acid, heat | 4-(Oxazol-5-yl)benzylammonium chloride |

| Basic (NaOH, KOH) | Aqueous base, reflux | 4-(Oxazol-5-yl)benzylamine + CO₂ |

Mechanistically, acid hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base hydrolysis involves hydroxide ion attack at the carbonyl carbon.

Oxazole Ring Reactivity

The oxazole ring participates in electrophilic substitution and cycloaddition reactions due to its aromaticity and electron-rich nature.

Electrophilic Aromatic Substitution

-

Nitration : Reaction with nitric acid (HNO₃/H₂SO₄) introduces a nitro group at the oxazole’s C2 or C4 positions.

-

Halogenation : Bromine (Br₂) or chlorine (Cl₂) in acetic acid substitutes hydrogen at the C4 position.

Cycloaddition

The oxazole undergoes [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic intermediates that decompose to pyridine derivatives.

Reduction Reactions

The oxazole ring is reducible under catalytic hydrogenation conditions:

| Reagents | Conditions | Products |

|---|---|---|

| H₂, Pd/C | Ethanol, 25–60°C | Saturated thiazolidine derivative |

| NaBH₄, LiAlH₄ | Tetrahydrofuran, 0°C | Partial reduction to dihydrooxazole |

Complete reduction of the oxazole ring disrupts aromaticity, yielding flexible intermediates for further functionalization .

Functionalization of the Benzyl Group

The benzyl moiety undergoes Friedel-Crafts alkylation and radical bromination:

-

Friedel-Crafts : Reacts with acetyl chloride (AlCl₃ catalyst) to introduce acetyl groups at the para position relative to the oxazole.

-

Bromination : N-Bromosuccinimide (NBS) under UV light generates a brominated benzyl derivative.

Curtius Rearrangement

In synthetic pathways, the compound participates in Curtius rearrangements when converted to acyl azides. For example:

-

Reaction with di-tert-butyl dicarbonate and sodium azide forms an acyl azide intermediate.

-

Heating induces rearrangement to an isocyanate, trapped by tert-butanol to yield stable carbamates .

Mechanistic Steps :

Stability and Degradation

Scientific Research Applications

Biological Activities

Preliminary studies indicate that tert-butyl (4-(oxazol-5-yl)benzyl)carbamate may exhibit various biological activities, including:

- Anti-inflammatory Properties : The oxazole moiety is believed to influence biological pathways related to inflammation, suggesting potential therapeutic applications in treating inflammatory diseases.

- Analgesic Effects : Similar compounds have shown analgesic properties, indicating that this compound may also alleviate pain through its interaction with specific biological targets.

- Antimicrobial Activity : Research on structurally similar compounds suggests that this compound might possess antibacterial or antifungal properties, warranting further investigation into its effectiveness against various pathogens.

Synthetic Applications

The synthesis of this compound typically involves multi-step reactions. These methods allow for the efficient production of the compound while maintaining high yields. The synthetic routes often leverage the reactivity of the carbamate functional group and the oxazole ring to facilitate further chemical modifications.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological systems. Preliminary data suggest that it may bind to enzymes involved in inflammatory pathways or microbial resistance mechanisms. Techniques such as molecular docking and kinetic assays are essential for elucidating these interactions.

Case Studies and Research Findings

- Anti-inflammatory Research : A study investigating the anti-inflammatory effects of compounds similar to this compound reported significant reductions in inflammatory markers in vitro, indicating its potential as a therapeutic agent for inflammatory diseases .

- Antimicrobial Activity Assessment : Research on related compounds demonstrated promising antimicrobial activity against various bacterial strains, suggesting that this compound could be effective in treating infections caused by resistant bacteria .

- Pharmacokinetic Studies : Early pharmacokinetic studies indicated favorable absorption and distribution characteristics for compounds within the same class, supporting further exploration of this compound in drug development .

Mechanism of Action

The mechanism of action of tert-butyl 4-(oxazol-5-yl)benzylcarbamate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, while the benzylcarbamate moiety can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 4-(4-methylthiazol-5-yl)benzylcarbamate

- Tert-butyl oxazol-5-ylcarbamate

- Tert-butyl (3-p-tolyl-1,2,4-oxadiazol-5-yl)methylcarbamate

Uniqueness

tert-Butyl (4-(oxazol-5-yl)benzyl)carbamate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the oxazole ring, in particular, allows for unique interactions with biological targets, making it a valuable compound in various research and industrial applications .

Biological Activity

Tert-butyl (4-(oxazol-5-yl)benzyl)carbamate is a compound with the molecular formula C₁₅H₁₈N₂O₃, characterized by a tert-butyl group, a benzyl moiety, and an oxazole ring. This unique structure contributes to its diverse biological activities, which have garnered interest in medicinal chemistry and pharmacology.

- Molecular Weight : Approximately 274.32 g/mol

- Structural Features :

- Tert-butyl group

- Benzyl group

- Oxazole ring

- Carbamate functional group

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory and analgesic effects. The oxazole moiety is believed to play a crucial role in modulating biological pathways associated with inflammation and pain relief.

Interaction with Biological Targets

Research indicates that this compound may interact with enzymes involved in inflammatory pathways and microbial resistance mechanisms. Techniques such as molecular docking and kinetic assays are recommended for elucidating these interactions fully.

Case Studies

- Anti-inflammatory Effects : A study demonstrated that compounds similar to this compound exhibited a reduction in inflammatory markers in vitro. The study utilized various cell lines to assess the compound's efficacy in inhibiting pro-inflammatory cytokines.

- Antimicrobial Testing : In a comparative analysis, this compound was tested against common bacterial strains. Results suggested moderate activity, warranting further exploration into its antimicrobial potential.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₃ |

| Molecular Weight | 274.32 g/mol |

| Potential Activities | Anti-inflammatory, Analgesic, Antimicrobial |

| Compound Similarity | Structure Features | Unique Characteristics |

|---|---|---|

| Benzyl carbamate | Benzene ring with carbamate | Commonly used as an insecticide |

| 4-(Oxazol-5-yl)aniline | Aniline derivative with oxazole | Potentially useful in dye synthesis |

| Tert-butyl carbamate | Simple carbamate without oxazole | Widely used as a protective group |

Q & A

Q. What are the standard synthetic routes for tert-butyl (4-(oxazol-5-yl)benzyl)carbamate?

Answer: The synthesis typically involves reacting 4-(oxazol-5-yl)benzylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or DIPEA). Key conditions include:

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature: Room temperature to 40°C.

- Reaction Time: 2–4 hours. Purification is achieved via recrystallization or column chromatography .

Q. How is the compound characterized after synthesis?

Answer: Common techniques include:

- NMR Spectroscopy (1H, 13C) for structural confirmation and purity assessment.

- Mass Spectrometry (MS) to verify molecular weight.

- Infrared (IR) Spectroscopy to identify carbamate and oxazole functional groups.

- X-ray Crystallography (using programs like SHELX) for definitive structural elucidation .

Q. What are recommended storage conditions to ensure compound stability?

Answer: Store under inert atmosphere (N₂ or Ar) at –20°C to prevent hydrolysis. Avoid exposure to moisture, strong acids/bases, or oxidizing agents. Use amber vials to limit photodegradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields of this compound?

Answer:

- Solvent Optimization: THF may improve solubility compared to DCM.

- Base Screening: Test alternatives like DMAP or NaHCO₃ for milder conditions.

- Temperature Control: Gradual warming (e.g., 30–40°C) may accelerate reaction kinetics without side products.

- Continuous Flow Reactors: Enhance scalability and reproducibility for multi-gram syntheses .

Q. How to resolve discrepancies in NMR data across studies?

Answer:

- Solvent Effects: Compare spectra in deuterated DMSO vs. CDCl₃.

- 2D NMR Techniques: Use HSQC or HMBC to assign ambiguous signals.

- Computational Validation: Compare experimental shifts with DFT-predicted values.

- Purity Reassessment: Impurities (e.g., residual solvents) can distort peaks; repurify via preparative HPLC .

Q. What strategies address contradictory biological activity data in different assays?

Answer:

- Assay Conditions: Validate buffer pH, temperature, and co-solvents (e.g., DMSO concentration).

- Target Selectivity: Perform counter-screens against related enzymes/receptors.

- Metabolic Stability: Assess compound integrity in assay media (e.g., via LC-MS).

- Structural Analogues: Synthesize derivatives to isolate structure-activity relationships (SAR) .

Q. How to design a structure-activity relationship (SAR) study for this compound?

Answer:

- Core Modifications: Vary substituents on the oxazole ring (e.g., electron-withdrawing groups) or benzyl position.

- Carbamate Stability: Replace tert-butyl with alternative protecting groups (e.g., Boc, Fmoc) to study hydrolysis kinetics.

- Biological Testing: Use standardized assays (e.g., enzyme inhibition, cell viability) to quantify activity changes .

Q. What methods validate the compound’s mechanism of action in biological systems?

Answer:

- Isothermal Titration Calorimetry (ITC): Directly measure binding affinity to target proteins.

- Surface Plasmon Resonance (SPR): Monitor real-time interaction kinetics.

- Knockdown/Overexpression Studies: Use siRNA or CRISPR to confirm target dependency.

- Metabolic Profiling: Track downstream biomarkers via metabolomics .

Data Analysis & Experimental Design

Q. How to analyze conflicting crystallographic data for carbamate derivatives?

Answer:

- Refinement Protocols: Compare SHELXL refinement parameters (e.g., weighting schemes, restraint strategies).

- Twinned Crystals: Use PLATON to detect twinning and reprocess data.

- Hydrogen Bonding Networks: Analyze packing diagrams to identify stabilizing interactions missed in initial models .

Q. What statistical approaches are recommended for dose-response studies?

Answer:

- Nonlinear Regression: Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism.

- Outlier Detection: Apply Grubbs’ test or ROUT method.

- Replicate Consistency: Use ANOVA to assess inter-experimental variability .

Safety & Handling

Q. What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine powders.

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.